molecular formula C15H9ClN4O4 B11684687 N'-[(3Z)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-nitrobenzohydrazide

N'-[(3Z)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-nitrobenzohydrazide

Cat. No.: B11684687
M. Wt: 344.71 g/mol
InChI Key: NXQVJOYIZUHENM-UHFFFAOYSA-N
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Description

N’-[(3Z)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-nitrobenzohydrazide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

The synthesis of N’-[(3Z)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-nitrobenzohydrazide typically involves the condensation of 5-chloroisatin with 4-nitrobenzohydrazide in an appropriate solvent such as ethanol. The reaction is usually carried out under reflux conditions to ensure complete condensation. The product is then purified using recrystallization techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

N’-[(3Z)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-nitrobenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions, using reagents like sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N’-[(3Z)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-nitrobenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(3Z)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of kinases or proteases, which are involved in various cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N’-[(3Z)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-nitrobenzohydrazide can be compared with other similar compounds, such as:

    N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-nitrobenzohydrazide: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

    N’-[(3Z)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methylbenzohydrazide: This compound has a methyl group instead of a nitro group, which can influence its chemical properties and applications.

The uniqueness of N’-[(3Z)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-nitrobenzohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C15H9ClN4O4

Molecular Weight

344.71 g/mol

IUPAC Name

N-[(5-chloro-2-hydroxy-1H-indol-3-yl)imino]-4-nitrobenzamide

InChI

InChI=1S/C15H9ClN4O4/c16-9-3-6-12-11(7-9)13(15(22)17-12)18-19-14(21)8-1-4-10(5-2-8)20(23)24/h1-7,17,22H

InChI Key

NXQVJOYIZUHENM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N=NC2=C(NC3=C2C=C(C=C3)Cl)O)[N+](=O)[O-]

Origin of Product

United States

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